REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1.[I:12]I.S(=O)(=O)(O)O>C(O)(=O)C>[Cl:1][C:2]1[C:10]([I:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[CH:3]=1
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
NaIO4
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Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred overnight at 110° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
CUSTOM
|
Details
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the reaction was carefully quenched with 500 mL of Na2S2O3 (aq., sat.)
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
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DISSOLUTION
|
Details
|
dissolved in 500 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with 2×200 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This resulted in 20.0 g (38%) of 4-chloro-5-iodo-2-methylbenzoic acid as a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1I)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |